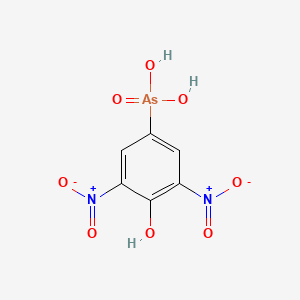
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with an arsonic acid moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3,5-dinitrophenyl)arsonic acid typically involves the nitration of phenolic compounds followed by the introduction of the arsonic acid group. One common method includes the nitration of 4-hydroxyphenyl compounds using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions. The resulting dinitrophenol is then reacted with arsenic acid under controlled conditions to form the arsonic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The arsonic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic medium are used.
Substitution: Nucleophiles like amines or thiols can react with the arsonic acid group under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted arsonic acid derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Medicine: Investigated for its antimicrobial properties and potential use in treating certain infections.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-3,5-dinitrophenyl)arsonic acid involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. The nitro groups can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Arsanilic acid: Another organoarsenic compound with similar applications but differing in the presence of an amino group instead of nitro groups.
Uniqueness
This compound is unique due to its combination of hydroxyl, nitro, and arsonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6269-50-7 |
|---|---|
Fórmula molecular |
C6H5AsN2O8 |
Peso molecular |
308.03 g/mol |
Nombre IUPAC |
(4-hydroxy-3,5-dinitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsN2O8/c10-6-4(8(14)15)1-3(7(11,12)13)2-5(6)9(16)17/h1-2,10H,(H2,11,12,13) |
Clave InChI |
IFAPBXRZIGBLFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


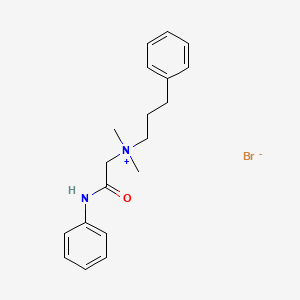
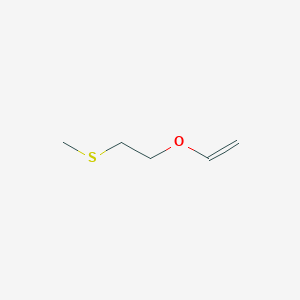
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
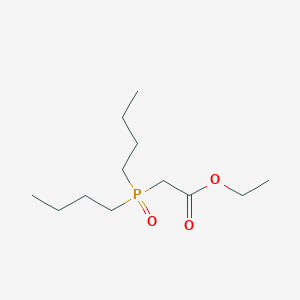
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
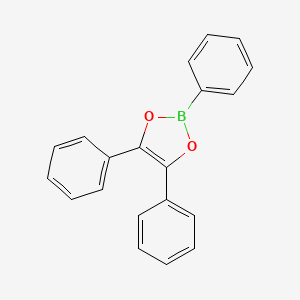
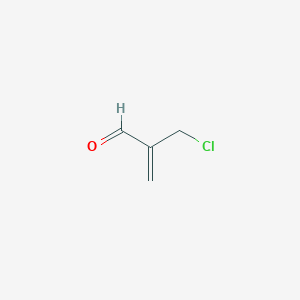
![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
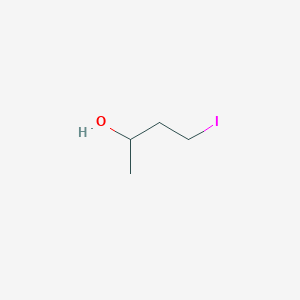
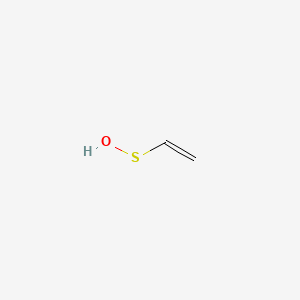
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
